1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a phenyl group, and multiple diethylamino groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the diethylamino groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.
Attachment of Diethylamino Groups: This step may involve nucleophilic substitution reactions where diethylaminoethyl groups are introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino groups or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. The fluorine atom and diethylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole: Similar structure but with dimethylamino groups instead of diethylamino groups.
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole: Lacks the fluorine atom.
1-(Bis(2-(diethylamino)ethyl)amino)-5-chloro-3-phenylindole: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
74758-22-8 |
---|---|
Molecular Formula |
C26H39Cl2FN4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[2-(diethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H37FN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |
InChI Key |
GPJUBGOOVPBHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.